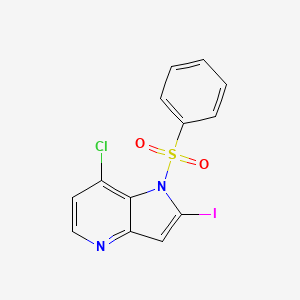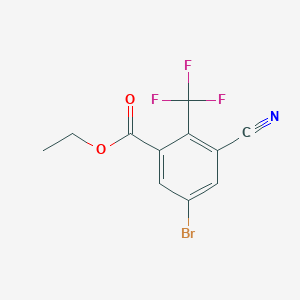
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate, also known as 5-bromo-3-cyano-2-(trifluoromethyl)benzoic acid ethyl ester, is a chemical compound that has been studied for its potential use in various applications. It is a brominated benzoic acid ester, and its structure is composed of a five-membered ring with a bromine atom at the 5-position, a cyano group at the 3-position, and a trifluoromethyl group at the 2-position. It has been used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate has been used in various scientific research applications. It has been used in organic synthesis to prepare various derivatives of 3-cyano-2-(trifluoromethyl)benzoic acid, which have potential applications in drug discovery and biochemistry. It has also been used in the synthesis of heterocyclic compounds, such as benzimidazoles and benzoxazoles, which have potential applications in medicinal chemistry. Additionally, it has been used in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes, which have potential applications in materials science.
Wirkmechanismus
The mechanism of action of ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate is not fully understood. However, it is believed that the bromine atom at the 5-position of the five-membered ring is responsible for its reactivity. The bromine atom can be deprotonated, which leads to the formation of a bromonium ion. This bromonium ion can then react with a nucleophile, such as an alcohol, to form the desired product. Additionally, the trifluoromethyl group at the 2-position of the five-membered ring can also be deprotonated, which leads to the formation of a trifluoromethyl anion. This anion can then react with a nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate have not been studied in detail. However, it is believed that the bromine atom at the 5-position of the five-membered ring can act as a Lewis acid, which can lead to the formation of brominated adducts with various biomolecules. Additionally, the trifluoromethyl group at the 2-position of the five-membered ring can also act as a Lewis acid, which can lead to the formation of trifluoromethylated adducts with various biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a stable compound and can be stored for long periods of time without decomposing. However, there are also some limitations to its use. It is a strong acid, and it can be corrosive to skin and other materials. Additionally, it is highly reactive and can react with other
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-4-7(12)3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGIQBLWONPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




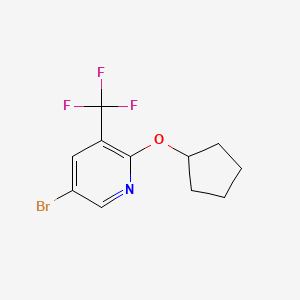

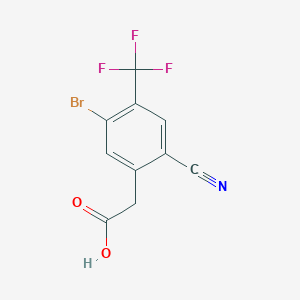
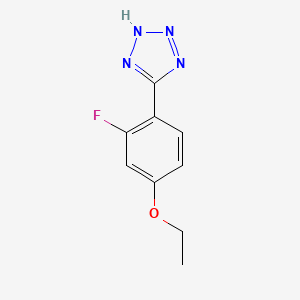
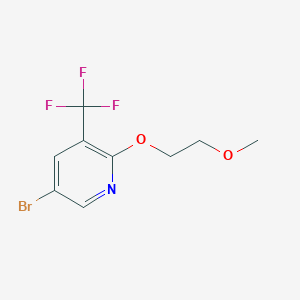
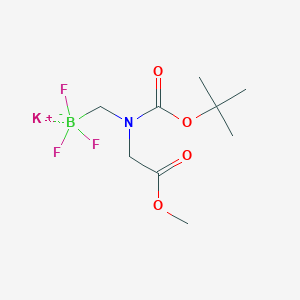

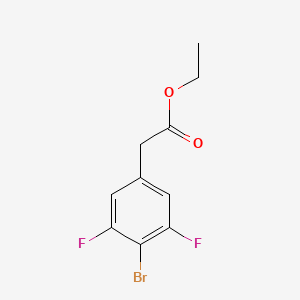
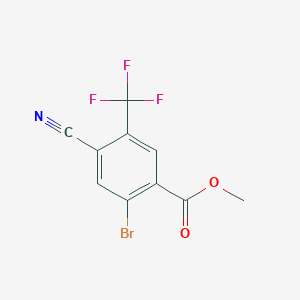
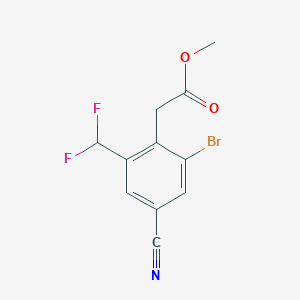
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B1414313.png)
![3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride](/img/structure/B1414314.png)
